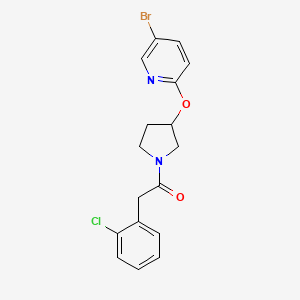
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C17H16BrClN2O2 and its molecular weight is 395.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is an organic compound notable for its complex structure, which includes a bromopyridine moiety, a pyrrolidine ring, and a chlorophenyl group. This compound is being investigated for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C12H15BrN2O2
- Molecular Weight : 295.17 g/mol
- CAS Number : 1904360-20-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromopyridine component may facilitate binding to specific sites, while the pyrrolidine ring can enhance the compound's overall binding affinity and specificity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogenated substituents, such as bromine and chlorine, often enhances these effects. For instance, studies have shown that related bromopyridine derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound's potential as an anticancer agent is under investigation. Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on thiazole-integrated pyrrolidinones have shown promising anticancer activity, suggesting that structural modifications can lead to enhanced efficacy against tumors.
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 1-(3-Bromopyridin-2-yl) | MCF-7 (Breast Cancer) | <10 | High Cytotoxicity |
| 1-(Chlorophenyl) | A549 (Lung Cancer) | 15 | Moderate Cytotoxicity |
Anti-inflammatory Activity
Compounds similar to this compound have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various brominated compounds, revealing that those with a pyrrolidine structure exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that derivatives containing the bromopyridine moiety showed significant inhibition of cell proliferation, with IC50 values indicating effective dosage ranges for therapeutic applications.
Eigenschaften
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c18-13-5-6-16(20-10-13)23-14-7-8-21(11-14)17(22)9-12-3-1-2-4-15(12)19/h1-6,10,14H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXDTKXIOGNCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














